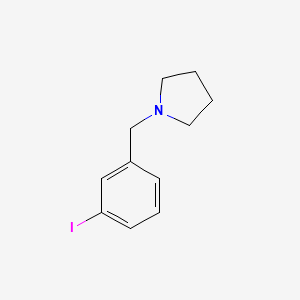













|
REACTION_CXSMILES
|
IC1C=C(C=CC=1)CN1CCCC1.[CH3:14][C:15]1[CH:20]=[CH:19][N:18]=[C:17]([NH:21][C:22]2[CH:27]=[CH:26][CH:25]=[C:24]([C:28]3[O:32][C:31]([C:33]4[CH:38]=[CH:37][CH:36]=[C:35]([CH2:39][N:40]5[CH2:45][CH2:44][O:43][CH2:42][CH2:41]5)[CH:34]=4)=[N:30][CH:29]=3)[N:23]=2)[CH:16]=1.[ClH:46].CC1C=CN=C(NC2C=CC=C(C3OC(C4C=CC=C(CN5CCCC5)C=4)=NC=3)N=2)C=1.CC1C=CN=C(NC2C=CC=C(C3OC=NC=3)N=2)C=1.[I:97][C:98]1[CH:99]=[C:100]([CH:108]=[CH:109][CH:110]=1)[CH2:101][N:102]1[CH2:107][CH2:106][O:105][CH2:104][CH2:103]1.O(C(C)(C)C)[Li]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O1CCOCC1>[I:97][C:98]1[CH:99]=[C:100]([CH:108]=[CH:109][CH:110]=1)[CH2:101][N:102]1[CH2:103][CH2:104][O:105][CH2:106][CH2:107]1.[ClH:46].[ClH:46].[CH3:14][C:15]1[CH:20]=[CH:19][N:18]=[C:17]([NH:21][C:22]2[CH:27]=[CH:26][CH:25]=[C:24]([C:28]3[O:32][C:31]([C:33]4[CH:38]=[CH:37][CH:36]=[C:35]([CH2:39][N:40]5[CH2:45][CH2:44][O:43][CH2:42][CH2:41]5)[CH:34]=4)=[N:30][CH:29]=3)[N:23]=2)[CH:16]=1 |f:2.3,11.12,^1:120,122,141,160|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=C(CN2CCCC2)C=CC1
|
|
Name
|
(4-Methyl-pyridin-2-yl)-{6-[2-(3-morpholin-4-ylmethyl-phenyl)-oxazol-5-yl]-pyridin-2-yl}-amine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC(=NC=C1)NC1=NC(=CC=C1)C1=CN=C(O1)C1=CC(=CC=C1)CN1CCOCC1
|
|
Name
|
(4-methyl-pyridin-2-yl)-{6-[2-(3-pyrrolidin-1-ylmethyl-phenyl)-oxazol-5-yl]-pyridin-2-yl}-amine hydrochloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CC1=CC(=NC=C1)NC1=NC(=CC=C1)C1=CN=C(O1)C1=CC(=CC=C1)CN1CCCC1
|
|
Name
|
(4-methyl-pyridin-2-yl)-(6-oxazol-5-yl-pyridin-2-yl)-amine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC(=NC=C1)NC1=NC(=CC=C1)C1=CN=CO1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=C(CN2CCOCC2)C=CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O([Li])C(C)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC=1C=C(CN2CCOCC2)C=CC1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MOLARITY |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.CC1=CC(=NC=C1)NC1=NC(=CC=C1)C1=CN=C(O1)C1=CC(=CC=C1)CN1CCOCC1
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |